Cas no 832-39-3 (dicyclohexylphosphinic acid)

dicyclohexylphosphinic acid 化学的及び物理的性質
名前と識別子
-
- dicyclohexylphosphinic acid
- Phosphinic acid, dicyclohexyl-
- DTXSID60902339
- 832-39-3
- SCHEMBL790576
- G72253
- EINECS 212-616-9
- di(cyclohexyl)phosphinic acid
- Phosphinic acid, P,P-dicyclohexyl-
- MFCD00455598
- NoName_1579
- Dicyclohexylphosphinic acid #
- NS00042501
-
- インチ: InChI=1S/C12H23O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,13,14)
- InChIKey: NPEWVJINTXPNRF-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)P(=O)(C2CCCCC2)O
計算された属性
- せいみつぶんしりょう: 230.14356697g/mol
- どういたいしつりょう: 230.14356697g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 37.3Ų
dicyclohexylphosphinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB587632-1g |
Dicyclohexylphosphinic acid; . |
832-39-3 | 1g |
€375.40 | 2024-07-20 | ||
1PlusChem | 1P01RAP3-100mg |
Phosphinic acid, P,P-dicyclohexyl- |
832-39-3 | 98% | 100mg |
$46.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041791-250mg |
Dicyclohexylphosphinic acid |
832-39-3 | 97% | 250mg |
¥735.00 | 2024-07-28 | |
1PlusChem | 1P01RAP3-1g |
Phosphinic acid, P,P-dicyclohexyl- |
832-39-3 | 98% | 1g |
$198.00 | 2024-04-21 | |
1PlusChem | 1P01RAP3-250mg |
Phosphinic acid, P,P-dicyclohexyl- |
832-39-3 | 98% | 250mg |
$77.00 | 2024-04-21 | |
abcr | AB587632-250mg |
Dicyclohexylphosphinic acid; . |
832-39-3 | 250mg |
€181.70 | 2024-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041791-1g |
Dicyclohexylphosphinic acid |
832-39-3 | 97% | 1g |
¥1987.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041791-100mg |
Dicyclohexylphosphinic acid |
832-39-3 | 97% | 100mg |
¥390.00 | 2024-07-28 |
dicyclohexylphosphinic acid 関連文献
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1. Diphenylantimony(V) oxo/chloro carboxylates and phosphinates: crystal structures of {SbPh2Cl[O2P(C6H11)2]}2O and [SbPh2(O2CPh)2]2OMusa A. Said,K. C. Kumara Swamy,Kamlesh Babu,K. Aparna,M. Nethaji J. Chem. Soc. Dalton Trans. 1995 2151
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Tobias Kr?mer,Floriana Tuna,Sebastian. D. Pike Chem. Sci. 2019 10 6886
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Anna Cieniecka-Ros?onkiewicz,Juliusz Pernak,Joanna Kubis-Feder,Alwar Ramani,Allan J. Robertson,Kenneth R. Seddon Green Chem. 2005 7 855
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Tobias Kr?mer,Floriana Tuna,Sebastian. D. Pike Chem. Sci. 2019 10 6886
-
Ruobing Du,Donghai Yu,Huaying An,Suhui Zhang,Renjie Lu,Gang Zhao,Ji-Chang Xiao RSC Adv. 2016 6 56004
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6. Synthesis and structures of new mono- and multi-nuclear benzyltin carboxylates and phosphinates: a novel dibenzyltin phosphinate stabilized by intramolecular hydrogen bondingK. C. Kumara Swamy,Musa A. Said,S. Nagabrahmanandachari,Damodara M. Poojary,Abraham Clearfield J. Chem. Soc. Dalton Trans. 1998 1645
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Hele Liang,Qingde Chen,Jingyuan Ma,Yuying Huang,Xinghai Shen RSC Adv. 2017 7 35394
dicyclohexylphosphinic acidに関する追加情報
Dicyclohexylphosphinic Acid: A Comprehensive Overview
Dicyclohexylphosphinic acid, with the CAS number 832-39-3, is a compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, also referred to as dicyclohexylphosphine oxide, is a versatile molecule with applications ranging from catalysis to polymer synthesis. Its unique structure, which includes a phosphorus atom bonded to two cyclohexyl groups and an oxygen atom, contributes to its distinctive chemical properties.
Recent studies have highlighted the potential of dicycloheckylphosphinic acid in enhancing the efficiency of catalytic processes. Researchers have found that this compound can act as a highly effective ligand in transition metal-catalyzed reactions, particularly in the synthesis of complex organic molecules. The ability of dicyclohexylphosphinic acid to stabilize metal centers and facilitate electron transfer makes it an invaluable tool in modern catalysis.
In addition to its catalytic applications, dicyclohexylphosphinic acid has been explored for its role in polymer chemistry. By incorporating this compound into polymer matrices, scientists have been able to develop materials with improved thermal stability and mechanical properties. These advancements are particularly relevant in industries such as aerospace and electronics, where high-performance materials are essential.
The synthesis of dicyclohexylphosphinic acid has also been a topic of extensive research. Traditional methods involve the reaction of phosphorus oxychloride with cyclohexanol under specific conditions. However, recent innovations have focused on developing more environmentally friendly and cost-effective synthesis routes. For instance, researchers have successfully utilized microwave-assisted synthesis to produce this compound with higher yields and reduced reaction times.
The stability and reactivity of dicyclohexylphosphinic acid are influenced by its molecular structure. The bulky cyclohexyl groups provide steric protection to the phosphorus center, which enhances its stability under various reaction conditions. This property is particularly advantageous in industrial applications where robustness is critical.
Furthermore, the interaction of dicyclohexylphosphinic acid with other chemical species has been studied extensively. For example, its ability to coordinate with metal ions has been exploited in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, sensing, and drug delivery systems.
In conclusion, dicyclohexylphosphinic acid, CAS No: 832-39-3, is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research and industry.
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